Sodium pentane-1-sulfonate hydrate

説明

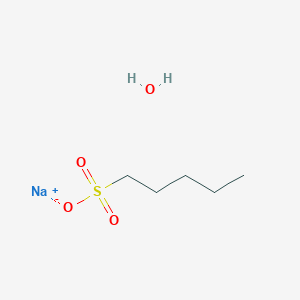

Sodium pentane-1-sulfonate hydrate (CAS 207605-40-1), with the molecular formula C₅H₁₃NaO₄S and molecular weight 192.209 g/mol, is a hydrated sodium salt of a linear alkyl sulfonic acid. It is widely utilized in analytical chemistry as an ion-pairing agent in high-performance liquid chromatography (HPLC) to enhance the separation of polar compounds . Its monohydrate form ensures stability and solubility in aqueous and organic solvent mixtures, such as acetonitrile and methanol, making it suitable for mobile phase preparations .

Key physicochemical properties include:

- Melting point: 300°C

- Critical micelle concentration (CMC): In pure water, its CMC decreases with increasing temperature, ranging from 0.16–0.18 mol/kg at 298.15 K. In aqueous polymer solutions (e.g., poly(ethylene glycol) or poly(vinyl pyrrolidone)), the CMC is lower due to interactions with polymer matrices .

- Applications: Primarily used in HPLC for separating amino acids, pharmaceuticals, and biomolecules .

特性

CAS番号 |

207605-40-1 |

|---|---|

分子式 |

C5H14NaO4S |

分子量 |

193.22 g/mol |

IUPAC名 |

sodium;pentane-1-sulfonate;hydrate |

InChI |

InChI=1S/C5H12O3S.Na.H2O/c1-2-3-4-5-9(6,7)8;;/h2-5H2,1H3,(H,6,7,8);;1H2 |

InChIキー |

YIPQMWQDUUCXLX-UHFFFAOYSA-N |

SMILES |

CCCCCS(=O)(=O)[O-].O.[Na+] |

異性体SMILES |

CCCCCS(=O)(=O)[O-].O.[Na+] |

正規SMILES |

CCCCCS(=O)(=O)O.O.[Na] |

ピクトグラム |

Irritant |

同義語 |

1-Pentanesulfonic Acid Sodium Salt Monohydrate; 1-Pentanesulfonic Acid Sodium Salt Hydrate (1:1:1) |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism, where the sulfite ion (SO₃²⁻) acts as a nucleophile, displacing bromide from 1-bromopentane. The general equation is:

Key parameters include:

A representative scaled-up procedure involves heating 10 kg of sodium sulfite and 10 kg of 1-bromopentane in a 50 L pressurized reactor. After 15 hours at 190–210°C, the mixture is cooled, yielding a crude product.

Purification and Isolation

Post-synthesis purification is critical to achieving HPLC-grade purity (≥99.0%). The patent outlines a multi-step process:

Low-Temperature Freezing and Centrifugation

The cooled reaction mixture undergoes rapid freezing at sub-zero temperatures, followed by centrifugation to separate sodium pentane-1-sulfonate from unreacted precursors and byproducts like sodium bromide.

Ethanol-Water Recrystallization

The crude product is dissolved in a 1:1 mixture of ethanol and distilled water (10 kg each per 3 kg of crude product) and treated with activated carbon (200 g) to adsorb organic impurities. The solution is refluxed for 20 minutes, filtered, and cooled to induce crystallization.

Final Drying

Crystals are washed thrice with absolute ethanol to remove residual solvents and dried at 60–90°C for 48 hours. This yields a white crystalline powder with a molecular weight of 192.22 g/mol.

Comparative Analysis of Synthesis Methods

While the nucleophilic substitution method dominates industrial production, alternative routes have been explored historically. The table below contrasts the patented method with traditional approaches:

The patented method’s superiority lies in its simplified workflow and reduced energy consumption, enabling mass production at lower costs.

Key Challenges and Optimization Strategies

Impurity Control

Residual bromopentane and sodium sulfite are common impurities. The patent addresses this through:

Solvent Selection

Ethanol-water mixtures optimize recrystallization by balancing solubility and polarity. Ethanol’s low boiling point (78°C) facilitates solvent recovery, reducing environmental impact.

Temperature Management

Exothermic reactions risk thermal runaway. The patent recommends gradual heating to 170°C before reaching the target 190–210°C, ensuring controlled reaction kinetics.

Physicochemical Properties and Quality Assurance

This compound synthesized via this method exhibits:

Quality control measures include:

化学反応の分析

Types of Reactions: Sodium pentane-1-sulfonate hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form sulfinate derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form different sulfonate esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include alcohols and amines.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfinate derivatives.

Substitution: Sulfonate esters.

科学的研究の応用

Sodium pentane-1-sulfonate hydrate has a wide range of applications in scientific research, including:

Chemistry: Used as an ion-pairing reagent in HPLC for the separation and analysis of organic compounds, peptides, and proteins.

Biology: Utilized in the study of protein-ligand interactions and protein folding.

Medicine: Employed in the analysis of pharmaceutical products and metabolites.

作用機序

The mechanism of action of sodium pentane-1-sulfonate hydrate involves its ability to act as an ion-pairing reagent. It interacts with analytes in the mobile phase of HPLC, enhancing their retention and separation on the stationary phase. The compound forms ion pairs with analytes, increasing their hydrophobicity and improving their resolution during chromatographic separation .

類似化合物との比較

Comparison with Similar Compounds

Sodium pentane-1-sulfonate hydrate belongs to the alkyl sulfonate family. Below is a detailed comparison with structurally analogous sulfonates, including aromatic and cyclic derivatives:

Table 1: Structural and Functional Comparison

Note: CAS for sodium benzene sulfonate hydrate varies by hydration state.

Key Differences and Trends :

Chain Length and Hydrophobicity :

- Longer alkyl chains (e.g., heptane, hexane sulfonates) exhibit lower CMC values and higher hydrophobicity compared to pentane sulfonate, making them more effective surfactants .

- This compound’s moderate chain length balances solubility and micelle-forming capacity, ideal for HPLC .

Structural Class: Aromatic sulfonates (e.g., benzene derivatives) have higher thermal stability due to π-electron interactions but are less suited for micellar applications . Cyclic sulfonates like 1,3-propane sultone are reactive intermediates but pose safety risks (e.g., carcinogenicity) .

Applications :

- This compound is specialized for analytical separations, while longer-chain analogs (heptane/hexane) are used in industrial surfactants .

- Aromatic sulfonates dominate in detergents and corrosion inhibition due to their stability .

Research Findings and Industrial Relevance

- Thermodynamic Behavior : this compound shows increased micellar stability in polymer solutions, with Gibbs free energy changes (ΔG) indicating spontaneous micelle formation .

- Chromatographic Efficiency : Its use in HPLC improves peak symmetry and resolution for charged analytes compared to benzene sulfonates, which may interact unpredictably with aromatic analytes .

- Environmental Impact : Linear alkyl sulfonates like pentane-1-sulfonate are biodegradable, unlike aromatic derivatives, aligning with green chemistry trends .

生物活性

Sodium pentane-1-sulfonate hydrate, also known as sodium 1-pentanesulfonate monohydrate, is a sulfonic acid sodium salt that has garnered attention for its applications in biological and analytical chemistry. This compound is primarily utilized in ion-pair chromatography but also exhibits various biological activities that merit exploration.

- Molecular Formula : C₅H₁₁NaO₃S

- Molar Mass : 180.21 g/mol

- Appearance : White crystalline solid

- Solubility : Highly soluble in water

Biological Applications

This compound has been employed in several studies highlighting its biological activity, particularly in the fields of pharmacology and biochemistry. Below are some notable findings:

1. Ion Pair Chromatography

The compound is frequently used as a reagent in ion-pair chromatography, which enhances the separation of analytes in complex biological samples. For instance, it has been utilized in the quantification of succinylcholine and cefaclor in human plasma, improving the sensitivity and accuracy of these assays .

2. Superoxide Anion Production

Research indicates that sodium pentane-1-sulfonate can influence superoxide anion production in neutrophils. A study demonstrated that neutrophils activated by Trichomonas vaginalis produced superoxide anions when exposed to sodium pentane-1-sulfonate, suggesting a role in immune responses .

3. Protective Effects Against Oxidative Stress

In cell culture studies, sodium pentane-1-sulfonate has shown protective effects against oxidative stress-induced damage. Specifically, it was found to mitigate cell damage caused by superoxide anions, indicating potential therapeutic applications in conditions characterized by oxidative stress .

Case Study 1: HPLC Method Development

A study conducted by Szterk et al. (2018) focused on developing a high-performance liquid chromatography (HPLC) method using sodium pentane-1-sulfonate as an ion-pairing agent. The method successfully quantified succinylcholine in plasma samples with high precision and accuracy, demonstrating the compound's utility in clinical settings .

Case Study 2: Interaction with Neutrophils

In another investigation, researchers explored the interaction of sodium pentane-1-sulfonate with neutrophils activated by T. vaginalis. The results indicated that sodium pentane-1-sulfonate enhanced superoxide production, which is crucial for the immune response against infections .

Research Findings Summary

| Study | Focus | Findings |

|---|---|---|

| Szterk et al., 2018 | HPLC Method | Effective quantification of succinylcholine using sodium pentane-1-sulfonate as an ion-pairing agent |

| Chen et al., 2018 | Immune Response | Enhanced superoxide production in neutrophils activated by T. vaginalis |

| Masaki et al., 1995 | Oxidative Stress | Protective effects against cell damage induced by superoxide anions |

Q & A

Q. How is sodium pentane-1-sulfonate hydrate structurally characterized, and what analytical methods ensure its purity for research applications?

this compound (C5H11SO3Na·H2O) is identified via CAS RN 22767-49-3 (anhydrous) and 207605-40-1 (hydrate). Purity validation (≥98%) employs ion-pair chromatography with stringent reagent specifications, as outlined in pharmacopeial standards . Techniques like NMR, mass spectrometry, and elemental analysis are critical for structural confirmation. For chromatographic applications, consistency in retention times and baseline resolution in HPLC methods are key quality indicators .

Q. What are the standard protocols for preparing aqueous solutions of this compound in surfactant studies?

Solutions are typically prepared by dissolving the compound in deionized water at concentrations ranging from 0.1 to 1.0 mass%. Precise gravimetric measurements and sonication (e.g., 30 minutes at 40 kHz) ensure homogeneity. Studies involving polymers like PEG or PVP require sequential mixing to avoid micelle disruption, with conductivity and viscosity measurements used to validate solution stability .

Q. How does this compound function as an ion-pairing agent in HPLC, and what method parameters optimize separation?

The sulfonate group interacts with charged analytes, reducing peak tailing and improving resolution. A typical method uses 10–50 mM sodium pentane-1-sulfonate in the mobile phase (pH 2.5–3.5, adjusted with phosphoric acid). Column temperature (25–40°C) and flow rate (0.8–1.2 mL/min) are optimized based on analyte hydrophobicity. Validation includes symmetry factor (≤2.0) and plate count (>2000) metrics .

Advanced Research Questions

Q. What thermodynamic insights explain the interactions of this compound with polymers like PEG or PVP in aqueous systems?

Studies using density, sound velocity, and vapor-liquid equilibria data reveal that the surfactant’s hydrophobic tail disrupts polymer-water hydrogen bonds, lowering the system’s Gibbs free energy. For PEG systems, the critical aggregation concentration (CAC) decreases with polymer molecular weight, while PVP induces micelle stabilization via hydrophobic pockets. These interactions are modeled using Flory-Huggins theory .

Q. How does this compound influence methane hydrate formation kinetics and thermodynamics compared to traditional surfactants like SDS?

Unlike SDS, which reduces surface tension via micellization, sodium pentane-1-sulfonate exhibits weaker thermodynamic effects but enhances hydrate growth rates at 0.1–0.5 mass%. Kinetic studies in pressurized reactors (e.g., 3–5 MPa, 2–4°C) show a 20–30% increase in water-to-hydrate conversion (RWH) due to improved gas-water interface dispersion. However, its shorter alkyl chain limits long-term stability compared to SDS .

Q. What methodologies detect secondary radicals generated during this compound sonolysis, and how do frequency/pulsing parameters affect outcomes?

Spin trapping with 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) followed by ESR spectroscopy identifies carbon-centered radicals (e.g., C5H11SO3·). Pulsed ultrasound (20 kHz, 50% duty cycle) minimizes radical recombination vs. continuous wave, while higher frequencies (500 kHz) enhance cavitation efficiency. Methane yield from radical-mediated reactions is quantified via GC-MS .

Q. How can computational models simulate the role of this compound in gas hydrate reservoirs?

Molecular dynamics (MD) simulations using force fields like OPLS-AA predict surfactant adsorption on hydrate surfaces, reducing nucleation barriers. Large-scale reservoir simulators (e.g., LARS) replicate sediment-hydrate interactions under high pressure (10–30 MPa), validating surfactant-enhanced methane recovery rates. These models correlate with experimental hydrate stability data (ΔHdissociation ≈ 50–60 kJ/mol) .

Methodological Considerations

- Contradictions in Data : Discrepancies in hydrate promotion efficiency between studies may arise from variations in pressure equilibration times or impurity levels in surfactant batches .

- Quality Control : Reagent-grade sodium pentane-1-sulfonate must meet USP/NF specifications (NLT 98.0% purity) to avoid interference in sensitive applications like ion-pair chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。